![molecular formula C18H18FNO B6574619 N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091380-84-5](/img/structure/B6574619.png)
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Description
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C18H18FNO and its molecular weight is 283.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.137242360 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F5475-0038 is the soluble guanylate cyclase (sGC) . sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in the regulation of vascular tone, cell proliferation, and inflammation .
Mode of Action
F5475-0038 is a stimulator of sGC . It enhances the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that causes relaxation of the smooth muscle cells. This leads to vasodilation, reducing the resistance to blood flow .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels trigger a cascade of events within the cell. The elevated cGMP activates protein kinase G (PKG), which phosphorylates multiple targets leading to a decrease in intracellular calcium levels. This results in the relaxation of smooth muscle cells and vasodilation .
Pharmacokinetics
The pharmacokinetics of F5475-0038 have been studied in a phase 1 clinical trial . The compound is administered via a dry-powder inhaler, which allows for targeted delivery to the lungs . The study found that F5475-0038 was generally well-tolerated without systemic side effects on blood pressure or heart rate up to 24 hours post-dose .
Result of Action
The primary result of F5475-0038’s action is a reduction in pulmonary vascular resistance . The study found that treatment with inhaled single-dose F5475-0038 showed rapid and sustained reductions in pulmonary vascular resistance and increases in pulmonary blood volume .
Action Environment
The efficacy and safety of F5475-0038 can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and specific genetic factors can all impact the compound’s action, efficacy, and stability
Biological Activity
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's pharmacodynamics, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C15H16FNO
- Molecular Weight : 247.29 g/mol
The cyclopropane moiety, along with the substituted phenyl groups, contributes to the unique biological activity of this compound.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential to modulate protein kinase activity, which is crucial for various cellular processes including proliferation and apoptosis .
- Calcium Channel Modulation : Similar compounds have been reported to influence calcium influx in smooth muscle cells, leading to relaxation effects .
- cAMP Pathway Activation : The activation of cyclic AMP (cAMP) pathways has been observed, which may play a role in mediating smooth muscle relaxation and other physiological responses .
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The following table summarizes findings from key studies:
Study | Cell Line | Concentration (µM) | Effect |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | 10-50 | Significant reduction in cell viability |
Study 2 | A549 (Lung Cancer) | 5-20 | Induction of apoptosis confirmed by flow cytometry |
Study 3 | HeLa (Cervical Cancer) | 15-30 | Inhibition of migration and invasion |
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects. A study demonstrated that it could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.
Case Studies
Case Study 1: Smooth Muscle Relaxation
A study focused on the effects of this compound on isolated rat stomach smooth muscle. The results indicated a dose-dependent relaxation effect attributed to the blockade of voltage-dependent calcium channels and activation of cAMP signaling pathways .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against a panel of cancer cell lines. Results showed that at specific concentrations, it significantly reduced cell viability and induced apoptosis via caspase activation pathways. This highlights its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-3-8-16(11-13(12)2)20-17(21)18(9-10-18)14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLHLVDLPVKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.